2-{octahydrocyclopenta[c]pyrrol-2-yl}-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{octahydrocyclopenta[c]pyrrol-2-yl}-N-(prop-2-en-1-yl)acetamide is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring, and an acetamide group attached to an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{octahydrocyclopenta[c]pyrrol-2-yl}-N-(prop-2-en-1-yl)acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate starting materials, reaction conditions, and purification methods to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-{octahydrocyclopenta[c]pyrrol-2-yl}-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-{octahydrocyclopenta[c]pyrrol-2-yl}-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could serve as a lead compound for drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{octahydrocyclopenta[c]pyrrol-2-yl}-N-(prop-2-en-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine: This compound shares the octahydrocyclopenta[c]pyrrole core but has an ethanamine group instead of the acetamide and allyl groups.
2-{octahydrocyclopenta[c]pyrrol-2-yl}aniline: This compound also shares the core structure but has an aniline group attached.
Uniqueness
2-{octahydrocyclopenta[c]pyrrol-2-yl}-N-(prop-2-en-1-yl)acetamide is unique due to the presence of both the acetamide and allyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H20N2O/c1-2-6-13-12(15)9-14-7-10-4-3-5-11(10)8-14/h2,10-11H,1,3-9H2,(H,13,15) |
InChI Key |
NLFCAVRFIAJDEP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CN1CC2CCCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.